Dibutyl 3,3'-sulfonyldipropanoate
Overview
Description
Dibutyl 3,3’-sulfonyldipropanoate is an organic compound with the molecular formula C14H26O6S. It is a member of the ester family and contains a sulfone group, which is characterized by the presence of a sulfur atom bonded to two oxygen atoms. This compound is used in various chemical and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibutyl 3,3’-sulfonyldipropanoate typically involves the esterification of 3,3’-sulfonyldipropanoic acid with butanol. The reaction is catalyzed by an acid, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In industrial settings, the production of dibutyl 3,3’-sulfonyldipropanoate is scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts and solvents is optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Dibutyl 3,3’-sulfonyldipropanoate undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfonic acids.
Reduction: Reduction of the sulfone group can yield sulfides.
Substitution: The ester groups can undergo nucleophilic substitution reactions, leading to the formation of different esters or acids.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various esters or acids depending on the nucleophile used.
Scientific Research Applications
Dibutyl 3,3’-sulfonyldipropanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: Utilized in the manufacture of polymers, resins, and coatings due to its stability and reactivity.
Mechanism of Action
The mechanism of action of dibutyl 3,3’-sulfonyldipropanoate involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can form strong hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity. The ester groups can also undergo hydrolysis, releasing butanol and 3,3’-sulfonyldipropanoic acid, which can further interact with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Dibutyl phthalate: Another ester used as a plasticizer, but lacks the sulfone group.
Dimethyl sulfone: Contains a sulfone group but lacks the ester functionality.
Dibutyl sebacate: An ester with a longer carbon chain but no sulfone group.
Uniqueness
Dibutyl 3,3’-sulfonyldipropanoate is unique due to the presence of both ester and sulfone groups, which confer distinct chemical and physical properties. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for diverse applications in research and industry.
Properties
IUPAC Name |
butyl 3-(3-butoxy-3-oxopropyl)sulfonylpropanoate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O6S/c1-3-5-9-19-13(15)7-11-21(17,18)12-8-14(16)20-10-6-4-2/h3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUUQFLLRJFDANW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CCS(=O)(=O)CCC(=O)OCCCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20278542 | |
Record name | dibutyl 3,3'-sulfonyldipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.42 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5423-27-8 | |
Record name | NSC8187 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8187 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | dibutyl 3,3'-sulfonyldipropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20278542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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